molecular formula C32H35N5O7 B456476 DIETHYL 1-(2-{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE

DIETHYL 1-(2-{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE

Cat. No.: B456476
M. Wt: 601.6g/mol
InChI Key: IUJKADGPHRRBCP-RELWKKBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIETHYL 1-(2-{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that features a triazole ring, indazole moiety, and methoxyphenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of the triazole ring, the indazole core, and the attachment of methoxyphenyl groups. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through a click chemistry approach, often involving the reaction of an azide with an alkyne.

    Indazole Core Synthesis: This might involve cyclization reactions starting from hydrazines and ketones.

    Attachment of Methoxyphenyl Groups: This can be done through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl groups.

    Reduction: Reduction reactions could target the carbonyl groups or the double bonds in the indazole moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the triazole or indazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products would depend on the specific reactions and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it shows activity against certain biological targets.

Medicine

In medicine, compounds with similar structures have been studied for their potential as anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry

In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound is being studied as an anti-cancer agent, it might inhibit a specific enzyme or signaling pathway involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These are known for their stability and biological activity.

    Indazole Derivatives: These have been studied for their anti-inflammatory and anti-cancer properties.

    Methoxyphenyl Compounds: These are often investigated for their potential as antioxidants or enzyme inhibitors.

Uniqueness

The uniqueness of DIETHYL 1-(2-{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE lies in its combination of these three moieties, which could result in unique biological activities and chemical properties.

Properties

Molecular Formula

C32H35N5O7

Molecular Weight

601.6g/mol

IUPAC Name

diethyl 1-[2-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C32H35N5O7/c1-5-43-31(39)28-30(32(40)44-6-2)36(35-33-28)19-26(38)37-29(21-12-16-24(42-4)17-13-21)25-9-7-8-22(27(25)34-37)18-20-10-14-23(41-3)15-11-20/h10-18,25,29H,5-9,19H2,1-4H3/b22-18+

InChI Key

IUJKADGPHRRBCP-RELWKKBWSA-N

SMILES

CCOC(=O)C1=C(N(N=N1)CC(=O)N2C(C3CCCC(=CC4=CC=C(C=C4)OC)C3=N2)C5=CC=C(C=C5)OC)C(=O)OCC

Isomeric SMILES

CCOC(=O)C1=C(N(N=N1)CC(=O)N2C(C3CCC/C(=C\C4=CC=C(C=C4)OC)/C3=N2)C5=CC=C(C=C5)OC)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC(=O)N2C(C3CCCC(=CC4=CC=C(C=C4)OC)C3=N2)C5=CC=C(C=C5)OC)C(=O)OCC

Origin of Product

United States

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